REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]1[CH:7]=CC=N[CH:3]=1.C([O:14][C:15](=[O:25])[C:16]1[CH:21]=[C:20](Cl)[C:19]([CH:23]=[CH2:24])=[N:18][CH:17]=1)(C)(C)C>>[CH2:23]([C:19]1[C:20]([CH2:1][CH:2]([CH3:7])[CH3:3])=[CH:21][C:16]([C:15]([OH:14])=[O:25])=[CH:17][N:18]=1)[CH3:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CN=C(C(=C1)Cl)C=C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in analogy to a procedure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC=C(C(=O)O)C=C1CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |